(1-Methylundecyl)cyclohexane

Boiling point Distillation Vapor-liquid equilibrium

(1-Methylundecyl)cyclohexane (CAS 13151-82-1), also referred to as 2-cyclohexyldodecane or dodecan-2-ylcyclohexane, is a branched alkylcyclohexane hydrocarbon with the molecular formula C₁₈H₃₆ and a molecular weight of 252.48 g/mol. Unlike the linear isomer dodecylcyclohexane (CAS 1795-17-1) in which the C12 alkyl chain is terminally attached to the cyclohexane ring, this compound features a methyl branch at the 1-position of the undecyl chain, resulting in a secondary carbon attachment point to the cyclohexane ring.

Molecular Formula C18H36
Molecular Weight 252.5 g/mol
CAS No. 13151-82-1
Cat. No. B079262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylundecyl)cyclohexane
CAS13151-82-1
Molecular FormulaC18H36
Molecular Weight252.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)C1CCCCC1
InChIInChI=1S/C18H36/c1-3-4-5-6-7-8-9-11-14-17(2)18-15-12-10-13-16-18/h17-18H,3-16H2,1-2H3
InChIKeyICUZQSKSUXWHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methylundecyl)cyclohexane (CAS 13151-82-1): Branched C18 Alkylcyclohexane for Specialty Solvent and Surfactant Intermediate Procurement


(1-Methylundecyl)cyclohexane (CAS 13151-82-1), also referred to as 2-cyclohexyldodecane or dodecan-2-ylcyclohexane, is a branched alkylcyclohexane hydrocarbon with the molecular formula C₁₈H₃₆ and a molecular weight of 252.48 g/mol [1]. Unlike the linear isomer dodecylcyclohexane (CAS 1795-17-1) in which the C12 alkyl chain is terminally attached to the cyclohexane ring, this compound features a methyl branch at the 1-position of the undecyl chain, resulting in a secondary carbon attachment point to the cyclohexane ring . This structural branching alters key physicochemical properties—including boiling point, hydrophobicity, and molecular packing—that are relevant to its selection as a specialty solvent, a surfactant hydrophobe precursor, or a model compound in fuel and lubricant research.

Why Generic Substitution of (1-Methylundecyl)cyclohexane with Linear Dodecylcyclohexane May Compromise Experimental Reproducibility


Alkylcyclohexanes sharing the formula C₁₈H₃₆ are not interchangeable commodities. The position of the methyl branch on the alkyl chain of (1-methylundecyl)cyclohexane—located at the carbon directly attached to the cyclohexane ring—produces a sterically more compact molecule compared to its linear counterpart dodecylcyclohexane [1]. This branching motif has been shown in broader alkylcyclohexane class studies to influence density, kinematic viscosity, and molecular packing efficiency [2][3]. Consequently, procurement decisions based solely on molecular formula or carbon number risk introducing unintended shifts in boiling point, flash point, octanol-water partitioning, and enthalpy of vaporization that can affect downstream distillation cut points, formulation phase behavior, and structure-activity relationships in surfactant design.

Quantitative Differentiation Evidence for (1-Methylundecyl)cyclohexane (CAS 13151-82-1) Versus Comparator Compounds


Boiling Point Depression: Branched (1-Methylundecyl)cyclohexane Boils ~4 °C Lower Than Linear Dodecylcyclohexane at 760 mmHg

Predicted normal boiling point data from the ACD/Labs Percepta Platform (version 14.00) reveal a measurable difference between the branched and linear C₁₈H₃₆ alkylcyclohexane isomers. (1-Methylundecyl)cyclohexane exhibits a predicted boiling point of 327.0 ± 9.0 °C at 760 mmHg , whereas the linear isomer dodecylcyclohexane (CAS 1795-17-1) shows a predicted boiling point of 331.1 ± 5.0 °C under identical conditions . The ~4.1 °C depression is consistent with the well-established principle that chain branching reduces effective molecular surface area, weakening intermolecular van der Waals interactions and lowering the boiling point relative to the linear isomer [1].

Boiling point Distillation Vapor-liquid equilibrium Isomer comparison

Flash Point Reduction: Branched (1-Methylundecyl)cyclohexane Exhibits a ~1.8 °C Lower Flash Point Versus Linear Dodecylcyclohexane

Predicted flash point values differentiate the two isomers. (1-Methylundecyl)cyclohexane has a predicted flash point of 145.3 ± 12.3 °C , while the linear dodecylcyclohexane is predicted at 147.1 ± 11.1 °C . The ~1.8 °C lower flash point for the branched isomer, although modest and within overlapping uncertainty ranges, follows the trend observed in branched alkanes where decreased molecular surface area leads to slightly higher vapor pressure at a given temperature. A calculated flash point of 145.281 °C for the branched compound is also independently reported .

Flash point Safety Transport classification Isomer comparison

Reduced Lipophilicity: (1-Methylundecyl)cyclohexane LogP is 0.18 Units Lower, Impacting Partitioning and Bioaccumulation Predictions

The ACD/LogP prediction for (1-methylundecyl)cyclohexane is 9.54 , compared to 9.72 for linear dodecylcyclohexane . This ΔLogP of 0.18 units corresponds to an approximately 1.5-fold lower octanol-water partition coefficient for the branched isomer. The difference arises from the reduced solvent-accessible surface area of the branched alkyl chain, which diminishes hydrophobic interactions with the octanol phase. This trend is consistent with the general observation that chain branching reduces LogP values relative to linear isomers of equal carbon number [1].

LogP Octanol-water partition Hydrophobicity Environmental fate

Lower Enthalpy of Vaporization: Branched Isomer Requires ~0.7% Less Energy for Phase Transition, Relevant to Distillation Energy Calculations

The predicted enthalpy of vaporization (ΔvapH) for (1-methylundecyl)cyclohexane is 54.7 ± 0.8 kJ/mol , while the linear isomer dodecylcyclohexane has a predicted ΔvapH of 55.1 ± 0.8 kJ/mol . The reduction of 0.4 kJ/mol (~0.7%) for the branched isomer reflects weaker cohesive intermolecular forces arising from less efficient molecular packing in the liquid phase. This observation aligns with calorimetric studies on branched-chain aliphatic compounds demonstrating that chain branching systematically reduces solvation enthalpy relative to linear analogs [1].

Enthalpy of vaporization Distillation energy Thermodynamics Isomer comparison

Enhanced Cyclohexane Solubilization Potential: α-Branched Alkyl Architectures Outperform Linear Chains as Solubilizers

Although direct solubilization data for (1-methylundecyl)cyclohexane itself are not available in the open literature, class-level evidence from the systematic study of sodium α-alkyl alkanoates provides a strong mechanistic basis for differentiation. Sagitani et al. demonstrated that α-branched sodium soaps bearing properly branched alkyl chains solubilized approximately three times more cyclohexane than straight-chain sodium alkanoates of comparable molecular weight [1]. Specifically, C₁₀H₂₁CH(C₆H₁₃)COONa solubilized ~3× more cyclohexane than C₁₇H₃₅COONa. The structural motif in (1-methylundecyl)cyclohexane—where the cyclohexane ring is attached at a branched secondary carbon of the alkyl chain—mimics the α-branched architecture responsible for this enhanced solubilization behavior. Separately, MacInnis et al. reported that sodium cyclohexylalkanoate surfactants, which incorporate a cyclohexyl ring at the terminal position, exhibit higher critical micelle concentrations (CMCs) and lower aggregation numbers compared to sodium n-alkanoates, indicating that the cyclohexyl moiety itself imparts distinct micellization thermodynamics [2].

Solubilization Surfactant Branched alkyl chain Micellar enhancement

Molecular Compactness: Branched (1-Methylundecyl)cyclohexane Occupies ~2 cm³/mol Less Molar Volume Than the Linear Isomer, Influencing Mixture Packing

The predicted molar volume of (1-methylundecyl)cyclohexane is 307.1 ± 3.0 cm³/mol , compared to 309.1 ± 3.0 cm³/mol for linear dodecylcyclohexane . The ~2.0 cm³/mol (0.65%) contraction is attributable to the more compact molecular geometry imposed by the methyl branch at the ring-attachment carbon. Prak et al. have demonstrated in systematic studies of alkylcyclohexane-alkane mixtures that steric bulk of the substituent directly influences excess molar volumes (VmE), with bulkier branched substituents producing larger positive VmE values indicative of poorer packing with linear alkanes [1]. Although the molar volume difference between these two isomers is modest, it becomes relevant in high-precision density and volumetric property modeling for fuel surrogate formulation and lubricant base oil development [2].

Molar volume Excess molar volume Molecular packing Fuel blending

Procurement-Relevant Application Scenarios for (1-Methylundecyl)cyclohexane (CAS 13151-82-1)


Precision Distillation and Preparative Chromatography Requiring Defined Boiling Point Specifications

When developing preparative-scale distillation protocols or gas chromatographic methods for C₁₈ hydrocarbon isomer separation, procurement of the specific branched isomer is essential. The ~4.1 °C boiling point difference relative to linear dodecylcyclohexane (327.0 vs. 331.1 °C at 760 mmHg) is sufficient to shift retention indices and distillation cut temperatures . Using the linear isomer as a substitute would produce erroneous calibration data and could lead to co-elution or incomplete separation in isomer-specific analytical workflows.

Surfactant Hydrophobe Synthesis Where α-Branched Architecture Enhances Solubilization Capacity

Research groups developing novel anionic or nonionic surfactants via derivatization of the cyclohexane ring (e.g., sulfonation, carboxylation, or ethoxylation) should preferentially select (1-methylundecyl)cyclohexane over the linear isomer. Class-level evidence demonstrates that α-branched alkyl architectures can enhance cyclohexane solubilization by up to ~3-fold compared to linear-chain analogs [1]. This structural feature is intrinsic to the branched isomer and would be lost if the linear dodecylcyclohexane were used instead.

Environmental Fate Modeling and Bioaccumulation Assessment of Branched Alkylcyclohexanes

For environmental chemists conducting octanol-water partitioning experiments or quantitative structure-activity relationship (QSAR) modeling of C₁₈ alkylcyclohexanes, the 0.18 LogP unit difference between the branched (LogP = 9.54) and linear (LogP = 9.72) isomers is analytically significant . This difference translates into measurably different bioaccumulation factor estimates and reversed-phase HPLC retention predictions. Procurement of the correct isomer ensures that environmental fate parameters are attributed to the correct molecular structure in regulatory submissions and persistence assessments.

Fuel Surrogate Development and Thermodynamic Modeling of Branched Cycloalkane Mixtures

In the development of surrogate fuel mixtures for combustion modeling and jet fuel property prediction, the molar volume and enthalpy of vaporization of individual components directly impact the accuracy of equation-of-state calculations. The 0.65% lower molar volume (307.1 vs. 309.1 cm³/mol) and 0.7% lower ΔvapH (54.7 vs. 55.1 kJ/mol) of the branched isomer relative to the linear form are physically meaningful inputs for thermodynamic models [2]. Substituting the linear isomer would introduce systematic errors in predicted mixture densities and vapor pressures that exceed the precision requirements of modern surrogate fuel optimization algorithms.

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